2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound features a fused bicyclic 4H-pyrido[1,2-a]pyrimidin-4-one core, a heterocyclic system known for its pharmacological relevance. At the 2-position, it bears a 4-benzyl-1-piperidinyl group, contributing to its stereoelectronic properties. The isobutyl group on the thiazolidinone ring enhances lipophilicity, while the thioxo group may influence redox properties.
Structurally, this compound is part of a broader class of pyridopyrimidinone derivatives explored in medicinal chemistry for their bioactivity, particularly in kinase inhibition and antimicrobial applications.
Properties
Molecular Formula |
C28H30N4O2S2 |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O2S2/c1-19(2)18-32-27(34)23(36-28(32)35)17-22-25(29-24-10-6-7-13-31(24)26(22)33)30-14-11-21(12-15-30)16-20-8-4-3-5-9-20/h3-10,13,17,19,21H,11-12,14-16,18H2,1-2H3/b23-17- |
InChI Key |
WMHQGVJZICSYCH-QJOMJCCJSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)CC5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrido[1,2-A]pyrimidin-4-one core, followed by the introduction of the piperidine and thiazolidine rings. Common reagents used in these reactions include various amines, aldehydes, and thiourea derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water
Scientific Research Applications
2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to bind to specific molecular targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 2-(4-Benzyl-1-piperidinyl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The compound’s structural analogs primarily differ in:
Substituents at the 2-position (piperidinyl vs. piperazinyl, benzyl vs. alkyl/aryl groups).
Modifications at the 3-position (variations in the thiazolidinone substituents, e.g., isobutyl vs. methoxyethyl).
Additional functional groups on the pyridopyrimidinone core (e.g., methyl groups at the 9-position).
Table 1: Structural Comparison of Key Analogs
Impact of Substituents on Physicochemical Properties
- Piperidinyl vs. Piperazinyl : Piperazinyl groups (e.g., in ) introduce an additional nitrogen, increasing polarity and hydrogen-bonding capacity compared to piperidinyl. This may affect solubility and target binding.
- Thiazolidinone Substituents: Replacing isobutyl (lipophilic) with 2-methoxyethyl (polar, ether-containing) alters logP values and metabolic stability.
- Core Modifications : A 9-methyl group () could sterically hinder interactions with enzyme active sites or improve pharmacokinetic properties.
Structural Insights from Spectroscopic Data
- NMR Analysis: Comparative studies () show that substituent changes (e.g., isobutyl → methoxyethyl) alter chemical shifts in regions corresponding to the thiazolidinone and pyridopyrimidinone moieties. For example, the thioxo group’s electron-withdrawing effect deshields adjacent protons.
- Computational Studies : Analogous compounds () exhibit favorable drug-like properties (e.g., logP < 5, polar surface area < 140 Ų), suggesting the target compound may share similar bioavailability.
Patent and Research Trends
- Structural Diversity in Patents: European Patent Applications () highlight substituent diversity at the 2- and 7-positions of pyridopyrimidinones, emphasizing piperazine/piperidine variants and aryl groups (e.g., benzodioxol) for tailored bioactivity.
Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial and fungal strains.
- Cytotoxic Effects : There is evidence indicating that this compound may induce cytotoxicity in specific cancer cell lines.
Efficacy in Biological Assays
Research has demonstrated varying degrees of efficacy in biological assays:
- Minimum Inhibitory Concentration (MIC) : The MIC values for bacterial strains indicate moderate to significant antibacterial activity.
- Cytotoxicity Assays : In vitro studies reveal that the compound can effectively reduce cell viability in cancerous cells, suggesting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate activity against E. coli | |
| Cytotoxicity | IC50 = 25 µM in HeLa cells | |
| Enzyme Inhibition | AChE IC50 = 157.31 µM | |
| BChE IC50 = 46.42 µM |
Table 2: Comparison with Standard Drugs
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 2-(4-Benzyl-1-piperidinyl)-3... | Antibacterial | 32 |
| Ciprofloxacin | Antibacterial | 16 |
| Ketoconazole | Antifungal | 8 |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of the compound, it was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable antibacterial activity with an MIC comparable to that of established antibiotics. This suggests potential therapeutic applications in treating bacterial infections.
Case Study 2: Cytotoxicity in Cancer Cells
Another significant study focused on the cytotoxic effects of the compound on cancer cell lines such as HeLa and MCF-7. The results showed that at concentrations above 20 µM, the compound significantly reduced cell viability, indicating its potential as an anticancer agent. Further mechanistic studies are warranted to elucidate the pathways involved.
Structural Insights
The structural complexity of the compound is believed to play a crucial role in its biological activity. Molecular docking studies have suggested favorable interactions with target proteins, enhancing its potential as a lead compound for drug development.
Future Directions
Further research is necessary to explore:
- In vivo studies to assess the pharmacokinetics and toxicology.
- Mechanistic studies to understand how the compound interacts at a molecular level with biological targets.
- Optimization of structure to enhance efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
